Cas no 488757-93-3 (2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide)

2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide structure
488757-93-3 structure
商品名:2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide
CAS番号:488757-93-3
MF:C20H19N3O2
メガワット:333.383764505386
CID:6509567
PubChem ID:2121481

2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • 2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide
    • AB00724818-01
    • 488757-93-3
    • Z44322480
    • AKOS000967511
    • EN300-26579550
    • インチ: 1S/C20H19N3O2/c1-15(24)23-19-9-7-17(8-10-19)13-18(14-21)20(25)22-12-11-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,24)/b18-13+
    • InChIKey: BUNRQPXAMPAOAB-QGOAFFKASA-N
    • ほほえんだ: O=C(/C(/C#N)=C/C1C=CC(=CC=1)NC(C)=O)NCCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 333.147726857g/mol
  • どういたいしつりょう: 333.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 532
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 82Ų

2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26579550-0.05g
2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide
488757-93-3 95.0%
0.05g
$246.0 2025-03-20

2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide 関連文献

2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamideに関する追加情報

Introduction to 2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide (CAS No. 488757-93-3)

2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide, identified by its Chemical Abstracts Service (CAS) number 488757-93-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its complex aromatic and amide functional groups, which contribute to its unique chemical properties and potential biological activities. The structural framework of this molecule incorporates a cyano group, an acetamidophenyl moiety, and an N-(2-phenylethyl) substituent, all of which play crucial roles in determining its reactivity and interaction with biological targets.

The synthesis and characterization of 2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide have been subjects of extensive research due to its potential applications in drug discovery. The presence of the cyano group at the 2-position of the prop-2-enamide backbone introduces a site for further functionalization, enabling chemists to explore various derivatives with tailored properties. Meanwhile, the acetamidophenyl group, positioned at the 3-position, provides a hydrogen bond acceptor capability, which is often exploited in designing molecules that interact with biological receptors. The N-(2-phenylethyl) moiety adds another layer of complexity, influencing both the electronic distribution and steric environment around the molecule.

In recent years, there has been growing interest in understanding the pharmacological profile of compounds like 2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide due to their structural similarity to known bioactive agents. Studies have begun to explore its potential as a scaffold for developing novel therapeutic agents targeting various diseases. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. The aromatic system and amide functionalities are particularly relevant in this context, as they are commonly found in molecules that modulate biological processes.

The cyano group in 2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide is known to participate in hydrogen bonding interactions, which can be critical for binding affinity when the compound interacts with biological targets. This feature has been leveraged in designing molecules that require precise spatial orientation within a binding pocket. Additionally, the acetamidophenyl part of the molecule can engage in π-stacking interactions with aromatic residues in proteins, further enhancing binding stability. These interactions are particularly important in drug design, where optimizing binding affinity is paramount.

Recent advancements in synthetic methodologies have enabled more efficient production of complex molecules like 2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide, allowing researchers to explore its pharmacological potential more thoroughly. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the intricate aromatic core of this compound. Moreover, modern spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have provided valuable insights into its molecular structure and dynamics.

The biological activity of 2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide is still under investigation, but initial studies suggest promising applications in areas such as anti-inflammatory therapy. The ability of this compound to modulate enzyme activity or interact with specific protein targets could make it a valuable candidate for further development into a therapeutic agent. Researchers are also exploring its potential role as an intermediate in synthesizing more complex drug candidates, leveraging its versatile structural features.

In conclusion, 2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide (CAS No. 488757-93-3) represents an intriguing molecule with significant potential in pharmaceutical research. Its complex structure and functional groups make it a compelling candidate for further exploration in drug discovery efforts. As our understanding of its pharmacological properties continues to evolve, this compound may emerge as a key player in developing novel therapeutic strategies for various diseases.

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